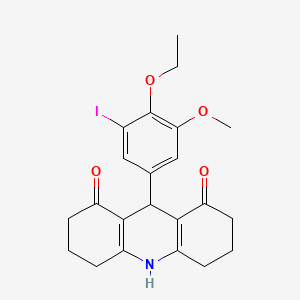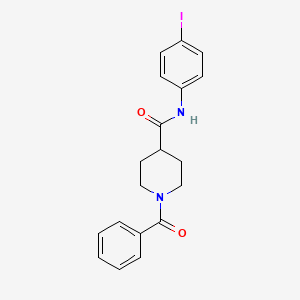
9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Übersicht
Beschreibung
9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an octahydroacridine-1,8-dione core.
Vorbereitungsmethoden
The synthesis of 9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the phenyl ring:
Cyclization: The iodinated phenyl derivative undergoes cyclization with appropriate reagents to form the octahydroacridine core.
Final modifications:
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dione functionality.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(4-Ethoxy-3-iodo-5-methoxyphenyl)methanol: This compound shares the same phenyl ring substitution pattern but lacks the acridine core.
3-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2-propenoic acid: This compound has a similar phenyl ring but features a propenoic acid group instead of the acridine core.
1-(4-Ethoxy-3-iodo-5-methoxyphenyl)-N-hydroxymethanimine: This compound also shares the phenyl ring substitution but has a different functional group attached.
The uniqueness of 9-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione lies in its combination of the phenyl ring substitution pattern with the octahydroacridine-1,8-dione core, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
9-(4-ethoxy-3-iodo-5-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24INO4/c1-3-28-22-13(23)10-12(11-18(22)27-2)19-20-14(6-4-8-16(20)25)24-15-7-5-9-17(26)21(15)19/h10-11,19,24H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXTBUWAMCLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-{3-[(4-chlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3702487.png)

![2-(4-{[(5E)-3-(3,4-DICHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID](/img/structure/B3702491.png)
![2-fluoro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3702492.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B3702495.png)
![1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3702498.png)
![(E)-N-[4-[4-methyl-5-(2-oxopropylsulfanyl)-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B3702504.png)

![2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3702550.png)
![1-(4-fluorobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3702558.png)
![2-({[(5-Chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3702566.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3702570.png)
![N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3702578.png)
![2-[(4-bromobenzyl)thio]-5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole](/img/structure/B3702589.png)
